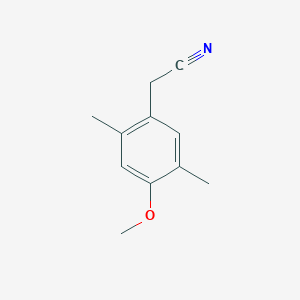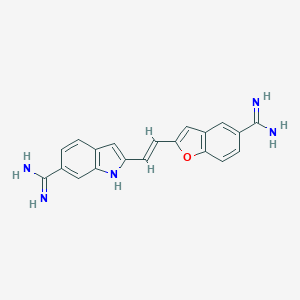![molecular formula C6H7N5 B026825 7-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine CAS No. 19801-87-7](/img/structure/B26825.png)
7-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess a range of interesting biological properties, including antimicrobial, anticancer, and antiviral activities. In
Mechanism Of Action
The mechanism of action of 7-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine is not yet fully understood. However, it is believed to act by inhibiting key enzymes involved in the replication of bacterial, fungal, and viral pathogens. In addition, it has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
7-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal pathogens by disrupting their cell walls and membranes. In addition, it has been found to induce cell cycle arrest and apoptosis in cancer cells. Furthermore, it has been shown to inhibit viral replication by interfering with key enzymes involved in the viral life cycle.
Advantages And Limitations For Lab Experiments
One of the main advantages of 7-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine is its broad-spectrum antimicrobial, anticancer, and antiviral activity. This makes it a promising candidate for the development of new drugs to treat a range of diseases. However, one of the main limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in the lab.
Future Directions
There are many potential future directions for research on 7-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine. One area of interest is the development of new derivatives of this compound with improved solubility and bioavailability. Another area of interest is the identification of the specific enzymes and pathways targeted by this compound, which could lead to the development of more targeted and effective therapies. Furthermore, there is potential for the use of 7-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine in combination with other drugs to enhance their efficacy and reduce the development of drug resistance.
Synthesis Methods
The synthesis of 7-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine involves the reaction of 6-amino-1,3-dimethyluracil with hydrazine hydrate in the presence of a suitable catalyst. The resulting product is then treated with acetic anhydride to yield the final compound. This method has been optimized to provide high yields of pure 7-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine.
Scientific Research Applications
7-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess antimicrobial activity against a range of bacterial and fungal pathogens. In addition, it has been shown to have anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Furthermore, it has been found to possess antiviral activity against a range of viruses, including influenza A and herpes simplex virus.
properties
CAS RN |
19801-87-7 |
|---|---|
Product Name |
7-Methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine |
Molecular Formula |
C6H7N5 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
7-methyl-1,2-dihydropyrimido[5,4-e][1,2,4]triazine |
InChI |
InChI=1S/C6H7N5/c1-4-7-2-5-6(10-4)11-9-3-8-5/h2-3H,1H3,(H,8,9)(H,7,10,11) |
InChI Key |
KQSJNABYWMYIPI-UHFFFAOYSA-N |
SMILES |
CC1=NC=C2C(=N1)NNC=N2 |
Canonical SMILES |
CC1=NC=C2C(=N1)NNC=N2 |
synonyms |
Pyrimido[5,4-e]-as-triazine, 1,2-dihydro-7-methyl- (8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



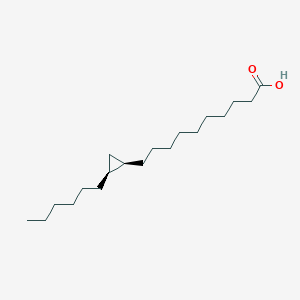

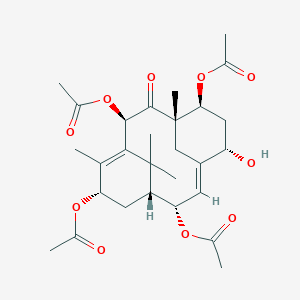
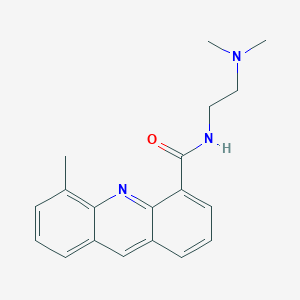

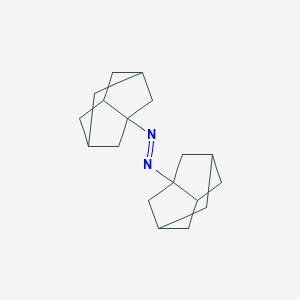
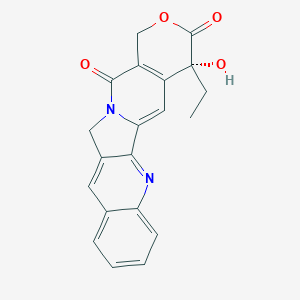
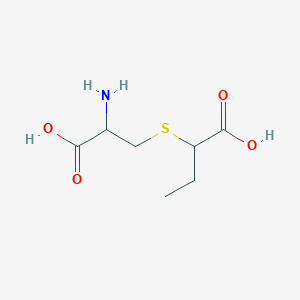
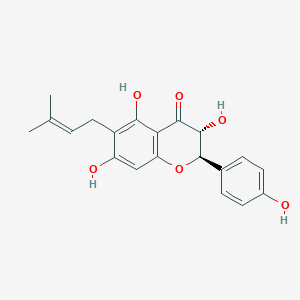
![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole](/img/structure/B26779.png)
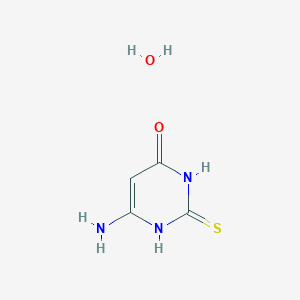
![Bis[4-(2-prop-1-enylphenoxy)phenyl]methanone](/img/structure/B26781.png)
